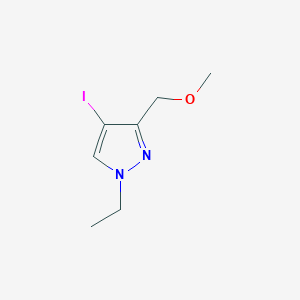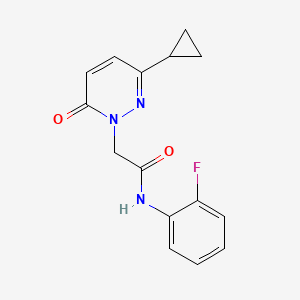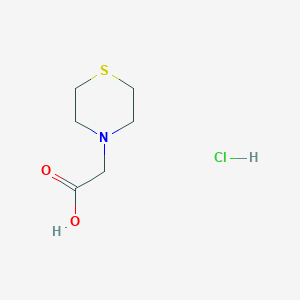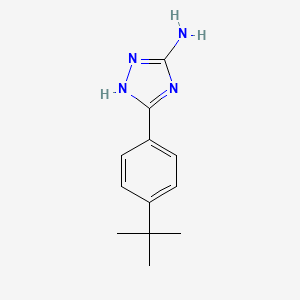![molecular formula C17H16ClN3O3S2 B2414125 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 899976-13-7](/img/structure/B2414125.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
BenchChem offers high-quality 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Efficacy and Safety Research on similar compounds, such as sertaconazole, demonstrates their potential in treating fungal infections due to their antifungal activity and safety profile. Sertaconazole, for example, has been shown to be highly effective in the treatment of Pityriasis versicolor, achieving a 100% cure rate without adverse effects, underscoring the significance of these compounds in antimycotic therapy (Nasarre et al., 1992).
Pharmacological Effects The pharmacological actions of diazoxide, a nondiuretic thiazide derivative, offer insights into the vascular effects of related compounds. Diazoxide has been observed to reduce peripheral resistance, indicating potential applications in managing blood flow and hypertension (Nayler et al., 1968).
Toxicological Studies Toxicological studies on compounds such as 2,4-D dichlorophenoxyacetic acid provide essential data on the safety, risk factors, and potential adverse effects associated with chemical exposure. Understanding the toxicology of similar compounds is crucial for assessing their safety for human use (Hiran & Kumar, 2017).
作用機序
Target of Action
The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.
Mode of Action
The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions. This leads to an increase in the excretion of these ions, along with water, from the body .
Biochemical Pathways
The inhibition of the sodium-chloride symporter disrupts the normal osmotic balance in the renal tubules. This leads to an increase in the osmolarity of the urine, promoting water excretion (diuresis). The increased excretion of sodium and chloride ions can also lead to secondary effects, such as the loss of potassium ions (hypokalemia) and an increase in serum uric acid .
Pharmacokinetics
As a thiazide-like compound, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the compound’s action is diuresis, or increased urine production. This can help to reduce fluid retention (edema) and lower blood pressure. The loss of potassium ions can have additional effects on cardiac function, while the increase in serum uric acid can impact kidney function and potentially contribute to the development of gout .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its diuretic effect can be enhanced or reduced by the patient’s hydration status and dietary salt intake. Additionally, factors such as liver function can influence the compound’s metabolism and hence its efficacy and potential side effects .
特性
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-10-3-5-13(11(2)7-10)19-16(22)9-25-17-20-14-6-4-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJWLTGMLVQFMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

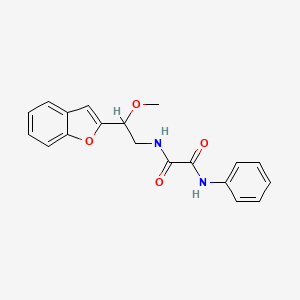
![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414043.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide](/img/structure/B2414044.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414045.png)
![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2414054.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)
